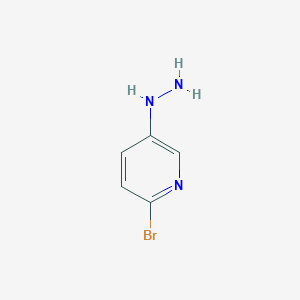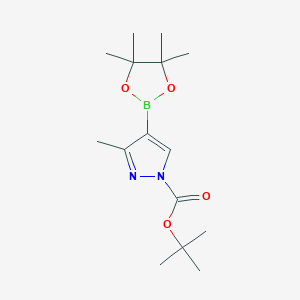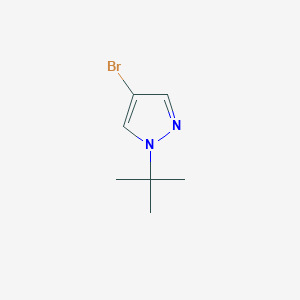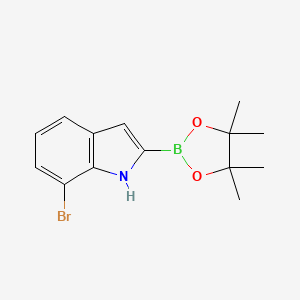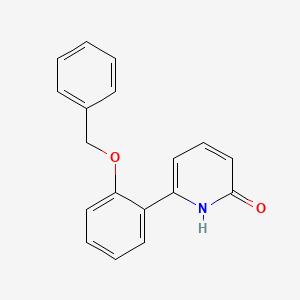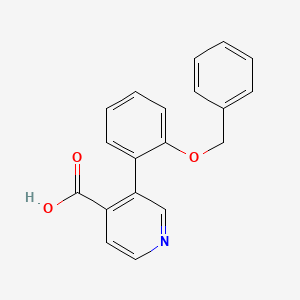
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
The compound “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” is a chemical compound that has been mentioned in the context of pharmaceutical compositions . It is a part of a class of compounds that have been studied for their potential as inhibitors or modulators of protein kinase activity .
Scientific Research Applications
Biological Activity Evaluation
A study by Iqbal et al. (2020) synthesized a series of new compounds derived from 5-(1-(4-nitrophenylsulfonyl) piperidin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol to evaluate their biological activities. These compounds were assessed for BSA binding, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities. Molecular docking studies identified the active sites responsible for the best AChE inhibition, with compound 5e showing the most potent antibacterial and anti-inflammatory effects among the synthesized compounds. The entire library, except for compounds 5d and 5f, displayed significant AChE inhibition, suggesting their potential therapeutic applications (Iqbal et al., 2020).
Synthesis and Characterization
Another research by Sarhan et al. (2008) focused on the synthesis and characterization of new 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-one heterocycles. These compounds were evaluated for their structural properties using spectral and elemental analyses. Their study contributes to the understanding of the chemical properties of triazole derivatives, which is crucial for further application in drug development (Sarhan et al., 2008).
Antifungal Compound Study
Volkova et al. (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class and determined its pharmacologically relevant physicochemical properties. This study provided insights into the solubility thermodynamics and partitioning processes in biologically relevant solvents, which are essential for developing effective antifungal therapies (Volkova et al., 2020).
Future Directions
The future directions for research on “4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride” and similar compounds could involve further exploration of their potential as protein kinase inhibitors . This could include studies to better understand their mechanism of action, optimize their synthesis, and evaluate their safety and efficacy in preclinical and clinical trials.
properties
IUPAC Name |
4-cyclopropyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S.ClH/c15-10-13-12-9(14(10)8-3-4-8)7-2-1-5-11-6-7;/h7-8,11H,1-6H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBOXWBBMADVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=S)N2C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




